3-(Phenylsulfamoyl)benzoic acid

Description

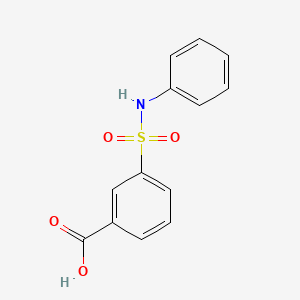

Structure

3D Structure

Properties

IUPAC Name |

3-(phenylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c15-13(16)10-5-4-8-12(9-10)19(17,18)14-11-6-2-1-3-7-11/h1-9,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNRKZIPFWSDERE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301303214 | |

| Record name | 3-(Phenylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1576-45-0 | |

| Record name | 3-(Phenylsulfamoyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Phenylsulfamoyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Phenylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(PHENYLSULFAMOYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA8T70956T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 3 Phenylsulfamoyl Benzoic Acid

Established Synthetic Routes for the Core Scaffold

The conventional synthesis of 3-(phenylsulfamoyl)benzoic acid is a well-documented, multi-step process that hinges on two key chemical transformations: chlorosulfonylation of a benzoic acid derivative followed by the formation of a sulfonamide bond through condensation with aniline (B41778). nih.gov

Chlorosulfonylation Reactions with Benzoic Acid Derivatives

The primary method for introducing the sulfonyl chloride group onto the benzoic acid ring is through chlorosulfonylation. nih.govnih.gov This electrophilic substitution reaction typically involves treating a benzoic acid derivative with chlorosulfonic acid. nih.gov

The reaction conditions often require heating the mixture to temperatures ranging from 80 to 140 °C for several hours to ensure the completion of the reaction. For instance, substituted benzoic acid derivatives can be added portion-wise to stirred chlorosulfonic acid at 0 °C, followed by heating to 110 °C for 5 to 8 hours. nih.gov Upon completion, the reaction mixture is carefully poured onto crushed ice to decompose any excess chlorosulfonic acid and to precipitate the desired 3-(chlorosulfonyl)benzoic acid intermediate. nih.gov The resulting solid is then isolated by filtration, washed with water, and dried. nih.gov This process yields the key intermediate, 3-(chlorosulfonyl)benzoic acid, as a white solid in yields ranging from 70-85%. nih.gov

A newer, one-pot strategy has been developed that starts from m-(chlorosulfonyl)benzoyl chloride, exploiting the differential reactivity of the sulfonyl and aroyl chlorides to achieve chemoselective synthesis. nih.gov

Sulfonamide Bond Formation: Aniline and Chlorosulfonyl Benzoic Acid Condensation

The subsequent step involves the formation of the sulfonamide linkage, a crucial bond that defines the core structure of the target molecule. This is typically achieved through the condensation of the previously synthesized 3-(chlorosulfonyl)benzoic acid with aniline. nih.govcbijournal.com

This nucleophilic substitution reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. cbijournal.com Common bases used for this purpose include pyridine (B92270) and triethylamine (B128534) (TEA). cbijournal.com For example, the reaction can be performed by adding the 3-(chlorosulfonyl)benzoic acid derivative to an ice-cold solution of ammonium (B1175870) hydroxide (B78521) and stirring for a few hours at room temperature. semanticscholar.org Another approach involves the use of pyridine as a base at temperatures ranging from 0-25 °C. cbijournal.com The use of an inorganic base like sodium carbonate in water has also been reported to be effective, with the product easily separated after acidification. ijarsct.co.in

The reaction of aniline with benzenesulfonyl chloride in diethyl ether at 0 °C has been reported to yield N-phenylbenzene sulfonamide in 85% yield. cbijournal.com Similarly, using TEA as a base in dichloromethane (B109758) (DCM) has also proven effective. cbijournal.com

Strategies for Controlling pH during Acidification and Precipitation

Control of pH is a critical parameter during the workup of the reaction, particularly during the acidification and precipitation of the final product. After the sulfonamide bond formation, the reaction mixture is often basic due to the presence of the base catalyst. ijarsct.co.in

To isolate the this compound, the pH of the aqueous solution must be carefully adjusted. The solvent is typically removed under reduced pressure, and the residue is suspended in water. semanticscholar.org Concentrated hydrochloric acid is then added to quench the reaction and acidify the solution. semanticscholar.org This acidification step protonates the carboxylate group, leading to the precipitation of the final product, which can then be collected by vacuum filtration, washed with water, and dried. semanticscholar.org The use of sodium carbonate as a base during the synthesis in water also necessitates a final acidification step to precipitate the sulfonamide product. ijarsct.co.in

Advanced Synthesis Techniques for Analogues and Derivatives

Beyond the classical synthetic routes, researchers are exploring more advanced and efficient methodologies for the synthesis of this compound analogues and derivatives. These techniques aim to improve yield, selectivity, and access to a wider range of structurally diverse compounds.

Enzyme-Mediated Synthesis Approaches

Enzyme-mediated synthesis is an emerging area with the potential for highly selective and environmentally friendly chemical transformations. While specific examples for the direct synthesis of this compound using enzymes are not yet widely reported, the principles of enzymatic catalysis are being applied to related sulfonamide syntheses. For instance, the use of enzymes as catalysts in the formation of amide bonds is a well-established field, and similar strategies could be adapted for sulfonamide synthesis. The development of specific enzymes for sulfonylation reactions could offer a greener alternative to traditional chemical methods.

Solid-Supported Synthesis Methodologies

Solid-supported synthesis offers a powerful platform for the rapid generation of compound libraries for drug discovery. google.com This technique involves attaching a starting material to a solid support, such as a resin, and then carrying out a series of reactions to build the desired molecule. google.com

For the synthesis of analogues of this compound, a benzoic acid derivative could be anchored to a solid support. Subsequent reactions, such as chlorosulfonylation and condensation with a diverse range of anilines, could be performed in a sequential manner. The final products can then be cleaved from the resin. google.com This approach allows for the efficient synthesis of a large number of derivatives by varying the aniline component, facilitating the exploration of structure-activity relationships. Resins like derivatized Merrifield resins are commonly used for this purpose. google.com

Data Tables

Table 1: Reaction Conditions for Chlorosulfonylation of Benzoic Acid Derivatives

| Starting Material | Reagent | Temperature (°C) | Duration (h) | Yield (%) | Reference |

| 4-Substituted benzoic acid derivatives | Chlorosulfonic acid | 110 | 5 - 8 | 70 - 85 | nih.gov |

| 4-Methylbenzoic acid | Chlorosulfonic acid | 80 - 140 | 2 - 6 | Not Specified | |

| Benzoic acid | Not Specified | Not Specified | Not Specified | 63 | princeton.edu |

Table 2: Conditions for Sulfonamide Bond Formation

| Sulfonyl Chloride | Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzene (B151609) sulfonyl chloride | Aniline | Pyridine | Not Specified | 0 - 25 | 100 | cbijournal.com |

| Benzene sulfonyl chloride | Aniline | Triethylamine (TEA) | Dichloromethane (DCM) | Not Specified | 85 | cbijournal.com |

| Benzene sulfonyl chloride | Aniline | None | Diethyl ether | 0 | 85 | cbijournal.com |

| 3-(Chlorosulfonyl)benzoic acid derivatives | Ammonium hydroxide | Ammonium hydroxide | Water | Room Temperature | 85 - 95 | semanticscholar.org |

| p-Toluenesulfonyl chloride | 4-Aminobenzoic acid | Sodium Carbonate | Water | Room Temperature | 60 - 96 | ijarsct.co.in |

Ionic Liquid Applications in Synthesis

While specific literature detailing the use of ionic liquids in the synthesis of this compound is not prevalent, the principles of ionic liquid-assisted synthesis can be applied. Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts, offering benefits such as thermal stability, low vapor pressure, and recyclability. For the synthesis of sulfonamides, ILs can facilitate the reaction between a sulfonyl chloride and an amine. In a hypothetical synthesis of this compound, an imidazolium-based ionic liquid could be employed to promote the condensation of 3-(chlorosulfonyl)benzoic acid with aniline, potentially leading to higher yields and simpler work-up procedures compared to traditional organic solvents. rsc.orgresearchgate.net Some studies have shown that Mannich reactions, which involve the aminoalkylation of an acidic proton, can be significantly accelerated in a hybrid system of supercritical CO2 and an ionic liquid. rsc.org

Preparation of Advanced Synthons and Intermediates

This compound is a valuable synthon, or building block, for the creation of more complex molecules, particularly in the field of drug discovery. ontosight.ai Its structure is a key component in the development of analogues designed to interact with specific biological targets. For instance, research has focused on synthesizing sulfamoyl benzoic acid analogues as specific agonists for the lysophosphatidic acid receptor 2 (LPA2), which has implications for treating conditions affecting the gut. nih.gov The parent compound can be systematically modified at the carboxylic acid, the sulfonamide nitrogen, or the aromatic rings to generate a library of derivatives for structure-activity relationship (SAR) studies. nih.gov For example, derivatives such as 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid have been identified as novel inhibitors of the enzyme ERAP2, highlighting the utility of the phenylsulfamoyl benzoic acid scaffold in developing targeted therapeutics. nih.gov

Post-Synthetic Modifications and Functional Group Transformations

Once synthesized, this compound can undergo a variety of chemical reactions to alter its functional groups, enabling the creation of diverse chemical entities. epa.gov

Oxidation and Reduction Reactions

The functional groups of this compound exhibit different susceptibilities to oxidation and reduction.

Reduction: The carboxylic acid group is the most readily reducible functional group in the molecule. It can be reduced to a primary alcohol, yielding (3-(phenylsulfamoyl)phenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (BH₃·THF). Care must be taken as some powerful reducing agents can also cleave the sulfonamide S-N bond under certain conditions. The aromatic rings are generally resistant to reduction except under forcing conditions, such as Birch reduction, which would also affect the carboxylic acid.

Oxidation: The molecule is largely resistant to further oxidation under standard conditions. The carboxylic acid and sulfonamide functional groups are already in high oxidation states. The benzene rings are deactivated by the electron-withdrawing substituents (-COOH and -SO₂NHPh), making them less susceptible to oxidative degradation than electron-rich aromatic systems.

Electrophilic Substitution Reactions on Aromatic Rings

The two aromatic rings in this compound have different reactivity profiles towards electrophilic aromatic substitution (EAS).

Ring A (Benzoic Acid Ring): This ring is substituted with two electron-withdrawing groups: the carboxylic acid (-COOH) and the phenylsulfamoyl group (-SO₂NHPh). Both groups are deactivating and direct incoming electrophiles to the meta-position relative to themselves. quora.com Therefore, electrophilic attack on this ring will be slow and will predominantly occur at the C-5 position, which is meta to both existing substituents.

Ring B (Aniline Ring): This ring is part of the phenylsulfamoyl group. The sulfonamide linkage (-SO₂-NH-) deactivates this ring towards electrophilic attack. The nitrogen lone pair's delocalization into the sulfonyl group reduces its ability to donate electron density to the ring. As a result, the sulfamoyl group is ortho-, para-directing, but deactivating. Electrophilic substitution on this ring will be more favorable than on Ring A but will still be slower than on unsubstituted benzene.

| Aromatic Ring | Substituents | Directing Effect | Predicted Substitution Position(s) |

|---|---|---|---|

| Benzoic Acid Ring | -COOH, -SO₂NHPh | Meta-directing (both) | Position 5 |

| Aniline Ring | -NHSO₂-Ar | Ortho-, Para-directing | Positions 2', 4', 6' |

Coupling Reactions for Scaffold Extension (e.g., HATU Coupling, CuAAC)

The carboxylic acid functionality is an ideal handle for extending the molecular scaffold through coupling reactions.

HATU Coupling: The formation of an amide bond is a common and robust transformation. The coupling of the carboxylic acid group of this compound with a primary or secondary amine is efficiently mediated by the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). wikipedia.orgmychemblog.com The reaction proceeds by the activation of the carboxylic acid by HATU to form a highly reactive OAt-active ester, which is then readily attacked by the amine nucleophile. commonorganicchemistry.com This method is widely used in peptide synthesis and medicinal chemistry due to its high efficiency, fast reaction times, and low rates of side reactions like racemization. peptide.comgrowingscience.com

| Component | Example | Role |

|---|---|---|

| Carboxylic Acid | This compound | Electrophile precursor |

| Amine | Benzylamine | Nucleophile |

| Coupling Reagent | HATU | Activates the carboxylic acid |

| Base | DIPEA (Hünig's base) | Neutralizes generated acid |

| Solvent | DMF or THF | Reaction medium |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient method for joining two molecular fragments by forming a stable triazole ring. organic-chemistry.org To utilize this reaction, the this compound scaffold must first be functionalized with either an alkyne or an azide (B81097) group. A straightforward approach involves an amide coupling (e.g., using HATU) between the benzoic acid and a small linker molecule containing the desired functionality, such as propargylamine (B41283) (to install an alkyne) or 2-azidoethan-1-amine (to install an azide). The resulting derivatized synthon can then undergo a CuAAC reaction with a complementary azide- or alkyne-containing molecule in the presence of a copper(I) catalyst, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. nih.gov This strategy allows for the modular construction of complex molecules with diverse functionalities. jocpr.com

Computational Chemistry and Molecular Modeling of 3 Phenylsulfamoyl Benzoic Acid and Its Analogues

Quantum Chemical Studies and Density Functional Theory (DFT) Applications

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of molecules. DFT methods, such as B3LYP combined with basis sets like 6-311G(d,p), are widely used to investigate the electronic structure and properties of organic compounds, including benzoic acid derivatives. explorationpub.comejosat.com.trresearchgate.net These calculations provide a theoretical framework for understanding molecular geometry, electronic behavior, and spectroscopic characteristics.

A crucial first step in computational analysis is the optimization of the molecular structure to find its lowest energy conformation. researchgate.net Using DFT methods, the bond lengths, bond angles, and dihedral angles of 3-(Phenylsulfamoyl)benzoic acid and its analogues can be calculated. These theoretical parameters can then be compared with experimental data, often obtained from X-ray crystallography, to validate the computational model. researchgate.net For instance, studies on similar molecules like 4-bromo-3-(methoxymethoxy) benzoic acid show that DFT-calculated geometric parameters are in good agreement with experimental values. researchgate.netsemanticscholar.org The optimized geometry is essential for subsequent calculations of other molecular properties.

Below is a representative table of calculated geometrical parameters for a related benzoic acid derivative, demonstrating the type of data obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-C (ring) | 1.389 - 1.407 Å |

| C=O | ~1.21 Å | |

| C-O | ~1.35 Å | |

| S=O | ~1.45 Å | |

| S-N | ~1.65 Å | |

| Bond Angle | C-C-C (ring) | 118.5° - 120.8° |

| O=C-O | ~122° | |

| O=S=O | ~120° |

Note: The data presented are representative values for benzoic acid and benzenesulfonamide derivatives and not specific to this compound itself. researchgate.netsemanticscholar.org

The electronic properties of a molecule are key to understanding its reactivity and interaction with other molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. physchemres.orgniscpr.res.in A smaller energy gap suggests higher reactivity and polarizability. nih.gov

Key Electronic Parameters Derived from HOMO-LUMO Energies:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electronegativity (χ): (I + A) / 2

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-(I+A)/2)

| Property | Representative Calculated Value (eV) |

| EHOMO | -7.3 eV |

| ELUMO | -1.3 eV |

| HOMO-LUMO Gap (ΔE) | 6.0 eV |

Note: These values are illustrative for a benzoic acid derivative and can vary significantly based on the specific molecular structure and computational method. researchgate.netnih.gov

The Molecular Electrostatic Potential (MEP) is another vital tool that maps the charge distribution on the molecule's surface. nih.gov It helps identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and sulfonyl groups, indicating these are sites for electrophilic attack. Conversely, the hydrogen atoms, particularly the one on the carboxyl group, would exhibit positive potential, marking them as sites for nucleophilic attack. semanticscholar.orgresearchgate.net

DFT calculations can accurately predict the vibrational spectra (Infrared and Raman) of molecules. jetir.orgnih.gov By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. These predicted spectra are often scaled to correct for anharmonicity and computational approximations, and then compared with experimental FT-IR data to assign specific vibrational modes to the observed absorption bands. jetir.org For benzoic acid derivatives, characteristic vibrational frequencies include the broad O-H stretch of the carboxylic acid group (~2500-3300 cm⁻¹), the sharp C=O stretch (~1700 cm⁻¹), and the S=O stretches of the sulfonamide group. mdpi.com

Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of electronic transitions from the ground state to excited states, which correspond to the absorption maxima (λmax) observed in an experimental UV-Vis spectrum. nih.gov These calculations help in understanding the electronic structure and the nature of the molecular orbitals involved in the electronic transitions.

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ(r)). nih.gov AIM analysis identifies critical points in the electron density where the gradient is zero. A bond critical point (BCP) located between two nuclei indicates the presence of a chemical bond. researchgate.net The properties at the BCP, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature and strength of the bond. nih.gov For instance, AIM can be used to characterize not only covalent bonds but also weaker non-covalent interactions, such as hydrogen bonds, which are crucial for the structure and interactions of this compound and its analogues in biological systems.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. niscpr.res.in This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a molecule within the active site of a biological target.

For analogues of this compound, molecular docking studies have been crucial in elucidating their mechanism of action as enzyme inhibitors or receptor antagonists. For example, benzenesulfonamide derivatives are well-known inhibitors of carbonic anhydrases (CAs). nih.govmdpi.com Docking simulations show that the sulfonamide group coordinates with the zinc ion in the active site of CA, while the rest of the molecule forms hydrogen bonds and hydrophobic interactions with surrounding amino acid residues, explaining its inhibitory activity. nih.govnih.gov

Similarly, derivatives of 3-sulfonamido benzoic acid have been identified as antagonists of the P2Y₁₄ receptor, a target for inflammatory diseases. researchgate.netewha.ac.kr Docking studies on homology models of the P2Y₁₄ receptor have helped to understand the structure-activity relationships of these antagonists and guide the design of more potent compounds. nih.govdoi.org These simulations reveal key interactions, such as hydrogen bonds formed by the carboxylic acid and sulfonamide groups with specific residues in the receptor's binding pocket.

| Compound Class | Target Protein | Key Interactions | Predicted Binding Energy (Representative) |

| Benzenesulfonamide derivatives | Carbonic Anhydrase IX | Coordination with Zn²⁺; H-bonds with active site residues | -9.4 kcal/mol |

| 3-Sulfonamido benzoic acid derivatives | P2Y₁₄ Receptor | H-bonds with key residues (e.g., Lys, Tyr); Shape complementarity | -8.0 to -10.0 kcal/mol |

Note: Binding energies are examples from studies on related analogues and depend on the specific ligand, target, and docking software used. niscpr.res.in

Binding Site Identification and Characterization

Computational studies, often anchored by experimental data such as X-ray crystallography, are crucial for identifying and characterizing the binding sites of ligands within their target proteins. For analogues of this compound, these techniques have been instrumental in understanding their interactions with enzymes like endoplasmic reticulum aminopeptidases (ERAP1 and ERAP2), which are therapeutic targets in cancer and autoimmune disorders. acs.orgnih.gov

Research on a related compound, 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid, revealed that it binds near the catalytic center of ERAP2. acs.orgnih.gov This binding site is distinct from that of previously known peptidomimetic inhibitors. acs.orgnih.gov In the case of the related enzyme ERAP1, a key determinant for the binding of analogous compounds is the residue Lys380, located in the S1' pocket of the active site. acs.orgnih.gov Furthermore, these studies have identified the presence of cryptic allosteric sites—sites other than the active site—that can influence the enzyme's activity upon ligand binding. For instance, the mutation of a specific residue in ERAP2, His904, revealed a cryptic allosteric site that allows for activation by an analogue of this compound. acs.orgnih.gov The identification of these distinct active and allosteric sites provides a foundation for developing inhibitors with greater specificity. nih.gov

| Enzyme | Binding Site Location | Key Residue | Role |

|---|---|---|---|

| ERAP1 | Active Site (S1' pocket) | Lys380 | Key determinant for compound binding. acs.orgnih.gov |

| ERAP2 | Near Catalytic Center | Not specified | Binds inhibitors with an uncompetitive mechanism. acs.orgnih.gov |

| ERAP2 (mutant) | Cryptic Allosteric Site | His904 (mutated to Alanine) | Reveals a site that allows for enzyme activation by a ligand. acs.orgnih.gov |

Prediction of Binding Affinities and Interaction Forces (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Predicting the binding affinity of a ligand to its target is a central goal of molecular modeling. This is often achieved through molecular docking simulations and free energy calculations, which estimate the strength of the protein-ligand interaction. For analogues of this compound, studies have focused on characterizing the determinants that control binding to specific targets. acs.orgnih.gov

The interaction forces governing these binding events are multifaceted. In related benzoic acid derivatives, QSAR studies have highlighted the importance of hydrophobicity and hydrogen bonding for inhibitory activity. nih.gov For instance, the inhibition of β-ketoacyl-acyl carrier protein synthase III by benzoylaminobenzoic acid derivatives was found to increase with greater hydrophobicity. nih.gov In the context of ERAP1 and ERAP2, the specificity of binding for compounds similar to this compound is controlled by key residues that mediate these interactions. acs.orgnih.gov The binding of one such analogue to ERAP2 results in uncompetitive inhibition, a mechanism where the inhibitor binds only to the enzyme-substrate complex. acs.orgnih.gov Computational methods like Hirshfeld analysis can be used on related structures to quantify the major intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the molecule within the binding site. uky.edu

Analysis of Ligand Conformations within Active Sites

Understanding the three-dimensional arrangement, or conformation, of a ligand when it is bound to its active site is essential for structure-based drug design. X-ray crystallography provides direct experimental evidence of the bound conformation. The crystal structure of ERAP2 bound to an analogue, 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid, has been determined, revealing its precise orientation within the binding site near the catalytic center. acs.orgnih.gov

Computational conformational scans can further explore the energetically favorable shapes a molecule can adopt, providing insight into why a particular conformation is preferred in the active site. uky.edu Studies on structurally related compounds, such as 3-methyl-2-(phenylamino)benzoic acids, show that conformational flexibility is a key factor. uky.edu However, the specific substitution pattern on the molecule is often the primary determinant of its conformational preference and its ability to form different crystal structures (polymorphism). uky.edu The nonplanar conformations observed in these analogues are often due to steric repulsion between different parts of the molecule, which influences how they fit into a protein's binding pocket. uky.edu

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the physicochemical and biological properties of molecules based on their chemical structure. nih.gov These models establish a mathematical relationship between a compound's biological activity and its structural or physicochemical properties, known as descriptors. nih.gov QSAR is widely applied in drug discovery and risk assessment to predict the activity of untested compounds. nih.govnih.gov

2D-QSAR and 3D-QSAR (e.g., CoMFA, kNN-MFA)

QSAR methodologies can be broadly categorized into 2D-QSAR and 3D-QSAR. Classical or 2D-QSAR uses descriptors that are independent of the molecule's 3D conformation, such as logP (lipophilicity) or molar refractivity. drugdesign.org

In contrast, 3D-QSAR methods depend on the three-dimensional structure of the molecules. drugdesign.org A prominent 3D-QSAR technique is Comparative Molecular Field Analysis (CoMFA). CoMFA is based on the principle of mapping and comparing the steric and electrostatic fields surrounding a set of aligned ligands to correlate these fields with their biological activities. drugdesign.orgmdpi.com In this method, molecules are placed in a 3D grid, and the interaction energies (fields) with a probe atom are calculated at each grid point. These energy values then serve as descriptors in a statistical analysis to build the predictive model. drugdesign.org The results of a CoMFA study can be visualized as 3D contour maps, which indicate regions where modifications to the molecular structure (e.g., adding bulky groups or changing electrostatic properties) are likely to increase or decrease biological activity. mdpi.com

Identification of Steric and Electronic Descriptors for Biological Activity

A key step in developing a QSAR model is the selection of appropriate molecular descriptors that encode the structural features relevant to biological activity. These descriptors can be broadly classified as steric, electronic, hydrophobic, or topological.

For classes of compounds related to this compound, specific descriptors have been shown to be critical for biological activity. In a QSAR study on benzoylaminobenzoic acid derivatives, inhibitory activity was found to increase with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of specific functional groups, such as a hydroxyl (-OH) group, was also conducive to activity, while the presence of heteroatoms like nitrogen or oxygen in certain positions was detrimental. nih.gov In 3D-QSAR studies, such as CoMFA, the key descriptors are the steric and electrostatic fields. mdpi.com For example, in a study on D3 receptor ligands, the electrostatic field had a more significant contribution (60.7%) to the binding affinity compared to the steric field (39.3%), indicating the primary importance of electronic interactions for that particular target. mdpi.com

Development and Validation of Predictive Models

The development of a robust QSAR model involves creating a statistical correlation between the selected descriptors and the biological activity of a set of compounds (the training set). unibo.it However, the most critical aspect of QSAR modeling is validation, which ensures that the model is reliable and has predictive power for new, untested compounds. nih.govresearchgate.net

Validation is typically performed using several methods:

Internal Validation: Techniques like cross-validation (e.g., leave-one-out) assess the model's robustness using the training set data. nih.govresearchgate.net A high cross-validated R² (Q²) value is indicative of good internal stability. unibo.it

External Validation: The model's predictive power is tested on an independent set of compounds (the test set) that was not used in model development. nih.govresearchgate.net The predictive R² is a common metric for this assessment. nih.gov

Y-Randomization: This test involves randomly shuffling the biological activity data and rebuilding the model. A valid model should show a significant drop in performance for the randomized data, confirming that the original correlation was not due to chance. unibo.itresearchgate.net

A reliable QSAR model should meet several statistical criteria, which are summarized in the table below. The ultimate goal is to create a model that can accurately predict the biological activity of novel compounds based solely on their chemical structure. nih.gov

| Parameter | Symbol | Description | Indication of a Good Model |

|---|---|---|---|

| Coefficient of Determination | R² | Measures how well the model fits the training set data. unibo.it | Close to 1.0 |

| Cross-validated R² | Q² or R²cv | Measures the internal predictive ability of the model. unibo.it | Generally > 0.5 |

| Predictive R² | R²pred | Measures the model's ability to predict the activity of the external test set. nih.gov | Generally > 0.6 |

| Standard Error of Prediction | SDEP | Measures the error in the predicted values. unibo.it | Low value |

Pharmacophore Modeling and Design

Pharmacophore modeling is a cornerstone of computer-aided drug design, enabling the identification of essential structural features required for a molecule's biological activity. dovepress.com This approach distills complex molecular structures into a simplified 3D arrangement of electronic and steric features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, that are crucial for optimal interaction with a specific biological target. dovepress.com

In the context of this compound and its analogues, pharmacophore models are instrumental in virtual screening campaigns to discover novel, potent, and selective modulators of therapeutic targets. For instance, derivatives of this scaffold have been investigated as inhibitors of enzymes like endoplasmic reticulum aminopeptidase (B13392206) 2 (ERAP2), which plays a significant role in the immune system. nih.gov

A key analogue, 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid, has been identified as a novel inhibitor of ERAP2. nih.gov While a specific pharmacophore model for this compound is not detailed, the structural information from its binding mode can be used to construct one. Such a model would likely feature a combination of hydrophobic regions, an aromatic ring, and hydrogen bond acceptors, reflecting the key interaction points within the enzyme's binding site.

Table 1: Potential Pharmacophoric Features of ERAP2 Inhibitors Based on Analogues of this compound

| Pharmacophoric Feature | Corresponding Chemical Moiety | Putative Interaction |

| Aromatic Ring | Phenyl ring of the phenylsulfamoyl group | π-π stacking with aromatic residues in the binding pocket |

| Hydrogen Bond Acceptor | Sulfonamide oxygen atoms, Carboxylic acid oxygen | Formation of hydrogen bonds with amino acid residues |

| Hydrophobic Center | Trifluoromethyl group, Piperidine ring | van der Waals interactions within hydrophobic subpockets |

| Anionic Center | Carboxylic acid | Ionic interaction with positively charged residues |

The development of such pharmacophore models allows for the high-throughput screening of large chemical libraries to identify new molecules with a higher probability of being active. This significantly streamlines the initial stages of drug discovery, reducing the time and cost associated with identifying promising lead compounds.

In Silico Prediction of Mechanistic Pathways and Activation Barriers

While experimental methods provide invaluable data on the mode of action of inhibitors, computational approaches offer a deeper, atomistic understanding of the underlying mechanisms. In silico prediction of mechanistic pathways and activation barriers can elucidate how a molecule like this compound or its analogues exert their effects at a molecular level.

For related compounds that act as enzyme activators or inhibitors, computational studies can unravel the energetic landscape of their interaction with the target protein. For example, an analogue of this compound has been shown to activate the hydrolysis of a model substrate by ERAP1, a related aminopeptidase. nih.gov Understanding the mechanistic basis for this activation versus the inhibition of ERAP2 by a similar molecule is a key area for computational investigation. nih.gov

Quantum mechanics/molecular mechanics (QM/MM) calculations and molecular dynamics (MD) simulations are powerful tools for this purpose. These methods can be used to model the enzymatic reaction in the presence and absence of the compound, mapping out the entire reaction coordinate and identifying the transition states and their associated energy barriers.

Table 2: Key Determinants in the Interaction of Analogues with ERAP Aminopeptidases

| Enzyme | Key Residue | Role in Interaction | Predicted Effect |

| ERAP1 | Lys380 | Key determinant for binding in the S1' pocket | Facilitates binding of activating compounds |

| ERAP2 | His904 | Part of a cryptic allosteric site | Mutation to alanine can induce activation by some compounds |

Data derived from studies on analogues of this compound. nih.gov

By calculating the activation barriers for different steps in the catalytic cycle, researchers can determine whether a compound acts as an inhibitor by increasing the energy of a key transition state or as an activator by stabilizing a catalytically competent conformation of the enzyme. These in silico predictions are crucial for the rational design of next-generation modulators with improved potency and selectivity. The identification of specific residues that govern the differential effects of these compounds on ERAP1 and ERAP2 provides a clear path for designing more specific inhibitors. nih.gov

Structure Activity Relationship Sar Investigations and Mechanistic Insights in Vitro

Systematic Structural Modifications and Their Impact on Biological Activity

The biological activity of 3-(Phenylsulfamoyl)benzoic acid derivatives is highly dependent on their specific structural features. Systematic modifications of different parts of the molecule—the sulfonamide nitrogen, the benzoic acid moiety, and the phenyl ring of the sulfamoyl group—have been explored to understand their impact on potency and selectivity.

The nature of the substituents on the sulfonamide nitrogen atom plays a critical role in the molecule's interaction with its biological targets. Research into a related series of 4-sulfamoylbenzoic acid derivatives, aimed at inhibiting cytosolic phospholipase A2α (cPLA2α), showed that replacing the original substituents on the sulfonamide nitrogen with groups like naphthyl, naphthylmethyl, or indolylalkyl did not lead to a significant increase in activity. d-nb.info However, methylation of the sulfonamide nitrogen has been explored in the synthesis of analogs.

In another study focusing on substituted sulfamoyl benzamidothiazoles, replacing the phenyl ring on the sulfonamide with various nonpolar aliphatic substituents (methyl, ethyl, propyl, iso-pentyl, and tert-butyl) resulted in a complete loss of NF-κB activity, suggesting that a bis-substituted phenyl group is essential for this particular biological effect. This highlights the importance of the aromatic system at this position for certain targets.

| Modification on Sulfonamide Nitrogen (Site F in Benzamidothiazole Scaffold) | Observed Impact on NF-κB Activity | Reference Compound |

|---|---|---|

| Phenyl Ring Replacement with Methyl Group | Inactive | 12g |

| Phenyl Ring Replacement with Ethyl Group | Inactive | 12h |

| Phenyl Ring Replacement with Propyl Group | Inactive | 12i |

| Phenyl Ring Replacement with Iso-pentyl Group | Inactive | 12j |

| Phenyl Ring Replacement with Tert-butyl Group | Inactive | 12k |

The benzoic acid portion of the molecule is a key feature for interaction with target enzymes. Modifications to this group can significantly alter the compound's properties. For instance, within the general chemical space of phenyl-sulfamoyl benzoic acids, the carboxylic acid group (COOH) can be replaced by a tetrazolyl group, a common bioisostere for carboxylic acids, to explore different binding interactions or improve pharmacokinetic properties. google.com The synthesis of various analogs often involves starting with substituted (3-chlorosulfonyl)benzoic acid derivatives, allowing for variations in the substitution pattern on the benzoic acid ring itself. For a different class of inhibitors targeting AKR1C3, the meta-arrangement of the carboxylic acid and the secondary amine was found to be crucial for conferring selectivity over related enzymes. nih.gov

Substitutions on the phenyl ring attached to the sulfonamide nitrogen have proven to be a critical determinant of both the potency and the mechanism of action against aminopeptidases. A key example is the compound 4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid (referred to as compound 3 in several studies). nih.gov This compound and its analogs are typically prepared from corresponding phenyl-piperidine derivatives. nih.gov

The precise placement of substituents on this phenyl ring is crucial. A comparative study of two regioisomers highlights this point dramatically:

Compound 3 : 4-methoxy-3-(N-(2-(piperidin-1-yl)-5 -(trifluoromethyl)phenyl)sulfamoyl)benzoic acid. This compound acts as an allosteric activator of ERAP1 for small substrates but an inhibitor for larger peptides. nih.gov

Compound 61 : 4-methoxy-3-{[2-piperidin-1-yl-4 -(trifluoromethyl) phenyl] sulfamoyl} benzoic acid. This regioisomer, with the trifluoromethyl group shifted from the 5- to the 4-position, acts as a novel inhibitor of ERAP2. nih.govacs.org

This demonstrates that a minor positional change of a single substituent on the phenyl ring can switch the compound's primary target from ERAP1 to ERAP2 and alter its mode of action.

| Compound | Substitution Pattern on Phenyl Ring | Primary Target | Observed Effect |

|---|---|---|---|

| Compound 3 | 2-(piperidin-1-yl)-5-(trifluoromethyl) | ERAP1 | Allosteric activator/inhibitor |

| Compound 61 | 2-(piperidin-1-yl)-4-(trifluoromethyl) | ERAP2 | Uncompetitive inhibitor |

Enzyme Inhibition and Activation Mechanisms

Derivatives of this compound have been identified as significant modulators of endoplasmic reticulum (ER) aminopeptidases, which are therapeutic targets in cancer and autoimmune disorders. nih.govacs.org These compounds exhibit complex mechanisms of action, including both inhibition and activation, often targeting allosteric sites rather than the active catalytic site. nih.govacs.org

Endoplasmic reticulum aminopeptidases, ERAP1 and ERAP2, are zinc-binding enzymes that play a crucial role in processing peptides for presentation by major histocompatibility complex (MHC) class I proteins. nih.govacs.org Phenyl-sulfamoyl benzoic acids represent a class of allosteric modulators for these enzymes. nih.govacs.org

Compound 3 (4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid) is a notable example. It allosterically activates ERAP1's ability to hydrolyze small fluorogenic substrates but competitively inhibits its activity on longer, more physiologically relevant peptide substrates. nih.govfigshare.com This dual activity suggests a complex interaction with an allosteric regulatory site on ERAP1. This same compound shows high selectivity for ERAP1, with a half-maximal inhibitory concentration (IC50) of 5.3 μM for ERAP1 versus >200 μM for ERAP2. researchgate.net

Conversely, its regioisomer, compound 61 (4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid), is identified as a novel inhibitor of ERAP2. nih.govacs.org Unlike compound 3, it does not activate ERAP2 substrate hydrolysis. nih.govacs.org Structural studies have revealed that compound 61 binds near the catalytic center of ERAP2 but at a site distinct from that of traditional peptidomimetic inhibitors. nih.govacs.org

The mechanism by which these compounds inhibit their target enzymes can be non-traditional. Specifically, compound 61 inhibits ERAP2 through an uncompetitive mechanism. nih.govacs.org Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate complex, not to the free enzyme. This mode of action suggests that substrate binding may induce a conformational change in ERAP2 that creates or exposes the binding site for compound 61. The crystal structure of ERAP2 bound to compound 61 confirms that it binds near the catalytic center, providing a structural basis for this novel inhibitory action. nih.govacs.org

Interaction with Aminopeptidases (e.g., ERAP1, ERAP2)

Active Site and Allosteric Site Binding Characterization

Research literature did not provide specific details on the active site or allosteric site binding characteristics of this compound. While studies have been conducted on derivatives, such as 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid, which explore binding to enzymes like ERAP1 and ERAP2, this information is not directly applicable to the parent compound and is therefore excluded. acs.orgnih.gov

Specificity Determinants and Mutational Analysis

No studies detailing the specificity determinants or the effects of mutational analysis on the binding of this compound were identified. Research in this area has focused on substituted analogs, investigating how specific amino acid residues, such as Lys380 in the S1' pocket of ERAP1 or His904 in a cryptic allosteric site of ERAP2, determine binding and activation for those specific derivatives. acs.orgnih.gov However, such analyses for the unsubstituted this compound are not available.

Modulation of Glucokinase Activity

No information was found in the reviewed literature regarding the modulation of glucokinase activity by this compound.

Inhibition of Cytosolic Phospholipase A2α (cPLA2α)

There is no specific data available from the literature search concerning the inhibitory activity of this compound against cytosolic phospholipase A2α (cPLA2α). Studies on related isomers, such as N,N-disubstituted 4-sulfamoylbenzoic acid derivatives, have shown activity, but these findings cannot be extrapolated to the 3-isomer. d-nb.info

Inhibition of Influenza Virus Neuraminidase (NA)

A review of available research did not yield any information on the inhibitory activity of this compound against influenza virus neuraminidase. While benzoic acid derivatives have been explored as a general class of non-carbohydrate inhibitors of this enzyme, specific findings for this compound are not documented. nih.gov

Summary Table of Research Findings

As no quantitative inhibitory data was found for this compound against the specified targets in the literature reviewed, a data table cannot be generated.

Inhibition of 11β-HSD1 Enzyme

Research into the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in the conversion of inactive cortisone to active cortisol, has identified various molecular scaffolds with inhibitory activity. While direct studies on this compound are not prominent in the available literature, the structure-activity relationships (SAR) of other 11β-HSD1 inhibitors with benzoic acid or sulfonyl-containing moieties offer some insights.

The development of potent 11β-HSD1 inhibitors often involves heterocyclic cores with acidic side chains. For instance, a series of pyrazole-based inhibitors demonstrated that a carboxylic acid group, similar to that in this compound, is a key feature for activity. Optimization of a pyridine-based series to a pyrazole series led to compounds with improved solubility and pharmacokinetic profiles.

A study on cyclic sulfamide derivatives as 11β-HSD1 inhibitors highlighted the importance of an adamantyl group for potent inhibition. While structurally distinct from this compound, this research underscores the diverse range of chemical structures that can achieve 11β-HSD1 inhibition. The general requirement for a hydrogen bond donor and acceptor, along with a hydrophobic moiety, is a recurring theme in the design of 11β-HSD1 inhibitors. The phenylsulfamoyl and benzoic acid groups of the title compound could potentially fulfill these roles, though experimental validation is necessary.

α-Amylase Inhibition Studies

The investigation into α-amylase inhibitors is a significant area of research for the management of type 2 diabetes. While there is no specific data on the α-amylase inhibitory activity of this compound, studies on benzoic acid and its derivatives provide a strong basis for predicting its potential activity.

A comprehensive study on the structure-activity relationship of 17 phenolic acids with a benzoic acid parent nucleus revealed key determinants for α-amylase inhibition. This research demonstrated that the position and nature of substituents on the benzene (B151609) ring significantly influence inhibitory potency. For example, the presence of a hydroxyl group at the 2-position of the benzene ring was found to have a strong positive effect on inhibitory activity, while methoxylation at the 2-position or hydroxylation at the 5-position had a negative effect. nih.gov

Molecular docking studies have suggested that hydrogen bonding and hydrophobic interactions are the primary forces involved in the inhibition of α-amylase by benzoic acid derivatives. nih.gov The sulfamoyl group in this compound, with its potential for hydrogen bonding, and the phenyl group, contributing to hydrophobic interactions, suggest that this compound could interact with the active site of α-amylase. However, without direct experimental data, its inhibitory potency remains speculative.

Table 1: α-Amylase Inhibitory Activity of Selected Benzoic Acid Derivatives Note: This table is for illustrative purposes to show the structure-activity relationship in a related class of compounds, as no direct data for this compound is available.

| Compound | IC50 (mM) |

| 2,3,4-Trihydroxybenzoic acid | 17.30 ± 0.73 |

| 2,4-Dihydroxybenzoic acid | 26.11 ± 0.93 |

| 3,4-Dihydroxybenzoic acid | 48.87 ± 2.12 |

| 4-Hydroxybenzoic acid | 39.15 ± 1.27 |

| Benzoic acid | 45.25 ± 1.58 |

LIM-Kinase (LIMK1/2) Modulation

LIM kinases (LIMK1 and LIMK2) are crucial regulators of actin dynamics and have emerged as therapeutic targets in cancer and neurological disorders. While direct modulation of LIMK1/2 by this compound has not been reported, the closely related isomer, 4-(Phenylsulfamoyl)benzoic acid, has been utilized in the synthesis of LIMK inhibitors. This indicates that the phenylsulfamoylbenzoic acid scaffold is a relevant pharmacophore for interacting with these kinases.

The structure-activity relationship studies of various LIMK inhibitors have revealed the importance of specific interactions with the kinase domain. The development of both ATP-competitive and allosteric inhibitors highlights the diverse mechanisms through which LIMK activity can be modulated. The potential for derivatives of this compound to act as LIMK modulators is an area that warrants further investigation, given the established role of its isomer in the synthesis of known inhibitors.

Cellular Assays for Mechanistic Elucidation (e.g., Immunostimulatory Cytokine Release in Monocytic Cell Lines)

To understand the potential immunomodulatory effects of this compound, in vitro cellular assays using monocytic cell lines such as THP-1 are essential. These cells can be differentiated into macrophage-like cells and are a widely used model to study inflammatory responses. While no studies have specifically investigated the effect of this compound on cytokine release in these cells, the general methodology provides a framework for how such an investigation could be conducted.

Upon stimulation with agents like lipopolysaccharide (LPS), differentiated THP-1 cells are known to release a variety of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). An investigation into the effects of this compound would typically involve treating the cells with the compound prior to or concurrently with LPS stimulation. The levels of secreted cytokines in the cell culture supernatant would then be quantified using techniques such as ELISA (Enzyme-Linked Immunosorbent Assay).

A reduction in the release of these cytokines would suggest an anti-inflammatory potential, while an increase could indicate an immunostimulatory effect. Such studies are crucial for elucidating the compound's mechanism of action at a cellular level and for understanding its potential therapeutic applications or liabilities.

Receptor Binding Studies and Ligand Interactions (e.g., PPAR Activation)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play critical roles in metabolism and inflammation. The activation of PPARs by small molecule agonists is a therapeutic strategy for various metabolic diseases. Although there is no direct evidence of this compound acting as a PPAR agonist, the structural features of many known PPAR agonists, particularly those with a benzoic acid moiety, provide a basis for potential interaction.

Studies on various benzoic acid derivatives have led to the identification of potent and selective PPAR agonists. For example, a series of cyclic amine-substituted benzoic acids were evaluated for their PPARα agonist activity, leading to the discovery of a potent and selective agonist. nih.gov These findings demonstrate that the benzoic acid scaffold is a viable starting point for the design of PPAR modulators. To determine if this compound interacts with and activates PPARs, receptor binding assays and reporter gene assays would be necessary.

Applications and Emerging Research Directions

Utility as Chemical Probes for Biological Systems

Derivatives of 3-(phenylsulfamoyl)benzoic acid are valuable as chemical probes for investigating complex biological systems. These compounds can be designed to interact with specific biological targets, thereby helping to elucidate their functions.

A notable example is the development of sulfamoyl benzoic acid analogues as specific agonists for the lysophosphatidic acid 2 (LPA2) receptor. nih.gov Lysophosphatidic acid (LPA) is a lipid mediator that influences cell behavior, including apoptosis, through its interaction with a family of G protein-coupled receptors (GPCRs). nih.gov The LPA2 receptor, in particular, is known to have anti-apoptotic and protective effects in the gut. nih.gov Researchers have synthesized sulfamoyl benzoic acid derivatives that specifically activate the LPA2 receptor, with some exhibiting subnanomolar activity. nih.gov These selective agonists serve as powerful tools to study the physiological and pathological roles of the LPA2 receptor, especially in the context of radiation damage and chemotherapy. nih.gov

Furthermore, derivatives of phenylsulfamoyl benzoic acid have been identified as inhibitors of enzymes crucial in the immune response. For instance, 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid has been characterized as a novel inhibitor of ERAP2, a zinc-binding aminopeptidase (B13392206) involved in processing peptides for presentation to the immune system. nih.govacs.org ERAP1 and ERAP2 are considered therapeutic targets for cancer and autoimmune disorders. nih.govacs.org The discovery of selective inhibitors like this benzoic acid derivative, which binds to a site distinct from other known inhibitors, provides a chemical probe to dissect the specific functions of ERAP2 and to guide the development of more potent and specific therapeutic agents. nih.govacs.org

Role as Synthetic Intermediates in Complex Molecule Synthesis

The structure of this compound makes it a useful synthetic intermediate for the creation of more elaborate molecules. The presence of both a carboxylic acid and a sulfamoyl group allows for a variety of chemical modifications, enabling the construction of diverse molecular architectures.

For example, the synthesis of sulfamoyl benzoic acid analogues with activity at the LPA2 receptor involves the reaction of 2-sulfamoylbenzoic acid ethyl ester with other chemical entities. nih.gov This demonstrates how the core structure can be elaborated upon to generate a library of compounds with specific biological activities. nih.gov

In another instance, 3-(N-Hydroxycarbamimidoyl)-benzoic acid methyl ester, a related benzoic acid derivative, is used as a starting material in the synthesis of 1,2,4-oxadiazole (B8745197) benzoic acid compounds. google.com This multi-step synthesis involves reacting the starting material with a benzoyl chloride derivative to form an intermediate which is then cyclized to the final oxadiazole structure. google.com These resulting complex molecules have been investigated for their potential to treat diseases caused by nonsense mutations in mRNA. google.com

Potential Applications in Materials Science

The inherent properties of benzoic acid and its derivatives, such as their ability to form self-assembled monolayers (SAMs) and their thermal stability, have led to their exploration in materials science.

Research has shown that benzoic acid and its fluorinated derivatives can act as effective inhibitors for atomic layer deposition (ALD), a technique used in the fabrication of nanoscale electronic components. mdpi.com Specifically, SAMs of benzoic acid, 4-(trifluoromethyl)benzoic acid, and 3,5-bis(trifluoromethyl)benzoic acid on cobalt substrates have been shown to block the deposition of zinc oxide. mdpi.com This blocking capability is crucial for area-selective ALD, a process that enables the precise patterning of materials at the nanoscale. mdpi.com The stability and effectiveness of these small molecules in preventing ALD growth highlight their potential for enhancing the precision of nanomanufacturing processes. mdpi.com

Furthermore, benzoic acid and its derivatives have been studied for their ability to be incorporated into the crystalline and amorphous phases of polymers like syndiotactic polystyrene (sPS) and poly(2,6-dimethyl-1,4-phenylene)oxide (PPO). mdpi.com This can lead to the formation of co-crystalline phases with unique properties. mdpi.com The ability to segregate these molecules within the crystalline cavities of polymers opens up possibilities for creating new materials with tailored optical, thermal, and mechanical properties. mdpi.com

Exploration in Agrochemical Research (e.g., Herbicidal Activity of Derivatives)

The search for new and effective herbicides is a continuous effort in agrochemical research. Derivatives of benzoic acid have been investigated for their potential as active ingredients in herbicides.

For example, a series of 1,3-substituted quinazolinedione derivatives, which can be considered complex derivatives of benzoic acid, have been synthesized and tested for their herbicidal activity. arkat-usa.org Several of these compounds demonstrated significant efficacy against dicotyledonous weeds in post-emergence treatments. arkat-usa.org The structural modifications made to the core molecule, such as the introduction of different substituents, were found to influence the herbicidal activity, highlighting the potential for developing potent and selective herbicides from this class of compounds. arkat-usa.org

Research into other heterocyclic derivatives has also shown promise. For instance, novel 1-(diethoxyphosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)propan-2-yl carboxylic esters were designed based on known inhibitors of imidazole (B134444) glycerol (B35011) phosphate (B84403) dehydratase (IGPD), an enzyme found in plants. nih.gov Several of these compounds exhibited moderate to good herbicidal activities in laboratory tests. nih.gov While this compound itself is not the direct precursor in these examples, the broader class of benzoic acid derivatives serves as a foundational structure for the design and synthesis of new agrochemicals. The exploration of benzoxazole (B165842) and benzothiazole (B30560) derivatives, which can be conceptually linked to benzoic acid structures, has also yielded compounds with a wide range of agricultural biological activities, including herbicidal effects. mdpi.com

Future Perspectives in Academic Chemical Research

The versatility of this compound and its derivatives ensures their continued relevance in academic chemical research. Future research is likely to focus on several key areas:

Development of More Specific Biological Probes: Building on the success of LPA2 receptor agonists and ERAP2 inhibitors, future work will likely involve the design and synthesis of even more selective and potent chemical probes. These probes will be instrumental in dissecting complex biological pathways and identifying new therapeutic targets. The ability to fine-tune the structure of these molecules will allow for a more precise understanding of protein-ligand interactions. nih.govnih.govacs.org

Novel Synthetic Methodologies: The use of this compound as a scaffold will continue to inspire the development of new synthetic methods. Researchers will likely explore novel ways to functionalize the benzoic acid and sulfamoyl groups to create increasingly complex and diverse molecular architectures with potential applications in medicine and materials science.

Advanced Materials with Tailored Properties: The incorporation of benzoic acid derivatives into polymers and other materials is an area ripe for further exploration. mdpi.com Future research could focus on creating materials with specific functionalities, such as stimuli-responsive materials, advanced coatings, and materials for controlled-release applications. The ability to control the arrangement of these molecules within a material at the nanoscale will be a key area of investigation. mdpi.com

Rational Design of New Agrochemicals: The insights gained from structure-activity relationship studies of herbicidal benzoic acid derivatives will guide the rational design of new agrochemicals. arkat-usa.orgmdpi.com Computational modeling and high-throughput screening will likely be employed to identify new lead compounds with improved efficacy, selectivity, and environmental profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.